N-(2-ethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
N-(2-ethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the condensation of 2-aminophenol with a carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-ethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s benzoxazole core allows it to bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2-phenylbenzoxazole: Similar structure but lacks the carboxamide group.
3-phenyl-2,1-benzoxazole-5-carboxamide: Similar structure but lacks the ethylphenyl substituent.
N-(2-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-(2-ethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C22H18N2O2/c1-2-15-8-6-7-11-19(15)23-22(25)17-12-13-20-18(14-17)21(26-24-20)16-9-4-3-5-10-16/h3-14H,2H2,1H3,(H,23,25) |
InChI Key |
QTYKUBPVNUMIFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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